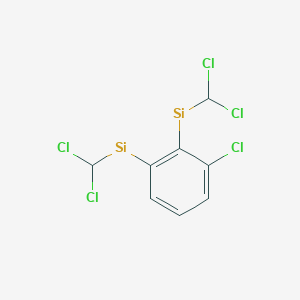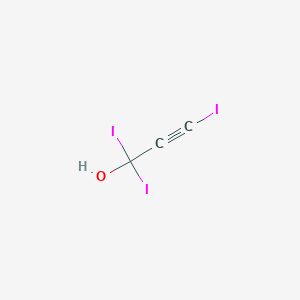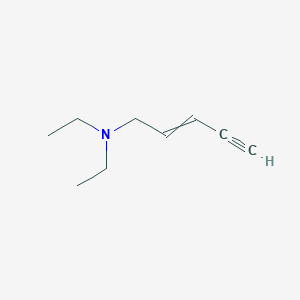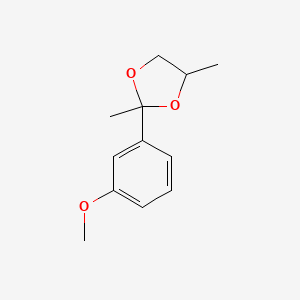methyl}amino)benzoic acid CAS No. 61676-70-8](/img/structure/B14552012.png)
4-({[Bis(octyloxy)phosphoryl](phenyl)methyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({Bis(octyloxy)phosphorylmethyl}amino)benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid core with a bis(octyloxy)phosphoryl group and a phenylmethylamino substituent, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Bis(octyloxy)phosphorylmethyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the bis(octyloxy)phosphoryl group, which is then attached to the benzoic acid core through a series of reactions. The phenylmethylamino group is introduced in the final steps of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The exact methods can vary depending on the scale of production and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({Bis(octyloxy)phosphorylmethyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-({Bis(octyloxy)phosphorylmethyl}amino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-({Bis(octyloxy)phosphorylmethyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-({Bis(hexyloxy)phosphorylmethyl}amino)benzoic acid
- 4-({Bis(decyloxy)phosphorylmethyl}amino)benzoic acid
- 4-({Bis(dodecyloxy)phosphorylmethyl}amino)benzoic acid
Uniqueness
4-({Bis(octyloxy)phosphorylmethyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, as it can exhibit different reactivity and interactions compared to similar compounds with different alkyl chain lengths or substituents.
Properties
CAS No. |
61676-70-8 |
|---|---|
Molecular Formula |
C30H46NO5P |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
4-[[dioctoxyphosphoryl(phenyl)methyl]amino]benzoic acid |
InChI |
InChI=1S/C30H46NO5P/c1-3-5-7-9-11-16-24-35-37(34,36-25-17-12-10-8-6-4-2)29(26-18-14-13-15-19-26)31-28-22-20-27(21-23-28)30(32)33/h13-15,18-23,29,31H,3-12,16-17,24-25H2,1-2H3,(H,32,33) |
InChI Key |
BWVTUCNUKFDKKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(C(C1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Ethane-1,2-diylbis(sulfanediylmethylene)]bis(2,3,4-trimethylbenzene)](/img/structure/B14551934.png)

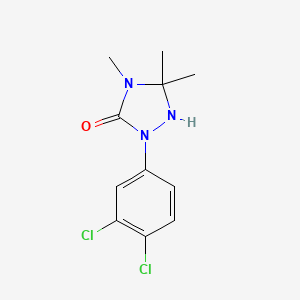
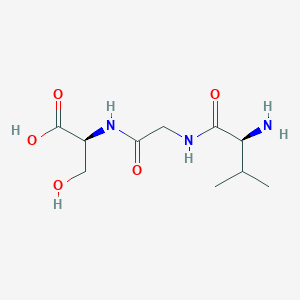
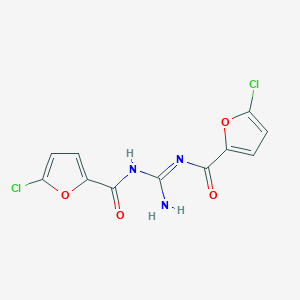
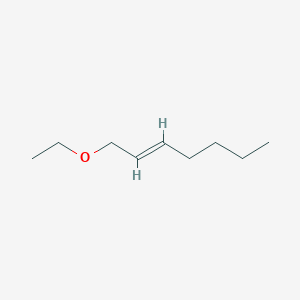
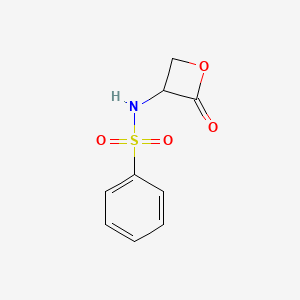
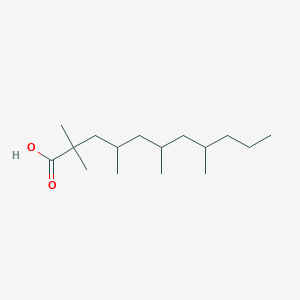
![({[2-(4-Ethenylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14551973.png)
